molecular formula C13H15BrClNO3 B6462100 14-bromo-12-chloro-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol CAS No. 2549050-70-4

14-bromo-12-chloro-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol

Katalognummer: B6462100
CAS-Nummer: 2549050-70-4
Molekulargewicht: 348.62 g/mol
InChI-Schlüssel: GEIYQGGHXQBZKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 14-bromo-12-chloro-6-methyl-2-oxa-6-azatricyclo[8.4.0.0³,⁸]tetradeca-1(14),10,12-triene-3,9-diol is a structurally complex tricyclic molecule featuring a fused oxa-aza ring system. Key substituents include bromo and chloro groups at positions 14 and 12, respectively, a methyl group at position 6, and hydroxyl groups at positions 3 and 7. The tricyclic framework ([8.4.0.0³,⁸]) suggests significant ring strain and conformational rigidity, which may influence its reactivity and biological interactions.

Eigenschaften

IUPAC Name

6-bromo-8-chloro-2-methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrClNO3/c1-16-3-2-13(18)9(6-16)11(17)8-4-7(15)5-10(14)12(8)19-13/h4-5,9,11,17-18H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEIYQGGHXQBZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(C(C1)C(C3=C(O2)C(=CC(=C3)Cl)Br)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Structural Similarities :

  • Both compounds share the tricyclo[8.4.0.0³,⁸] backbone, indicating comparable ring strain and spatial constraints.
  • Presence of oxa and aza bridges within the tricyclic system.

Key Differences :

  • Substituents: Compound B features a nitro-phenyl group and disulfanyl (-S-S-) linkages, whereas the target compound has bromo, chloro, and methyl groups.
  • Bioactivity : Compound B was identified as a bacterial GTPase EngA inhibitor in a high-throughput screen (HTS), with demonstrated efficacy at 40–100 μM concentrations. The absence of sulfur in the target compound could alter its interaction with GTPase active sites, which often rely on metal ion coordination .

9-(4-Methoxyphenyl)-3,7-Dithia-5-Azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]Tetradecen-4(8)-One-6(IIi) and 9-(4-Hydroxyphenyl)-Analog (IIj)

Structural Similarities :

  • Both are tetracyclic systems with fused heterocycles, though the target compound is tricyclic.
  • Inclusion of aryl substituents (methoxy/hydroxy-phenyl) at position 9 parallels the halogenated aryl-like groups in the target compound.

Key Differences :

  • Ring System : The tetracyclic framework ([9.2.1.0²,¹⁰.0⁴,⁸]) introduces additional ring strain and conformational complexity compared to the tricyclic target.
  • Heteroatoms : The dithia (two sulfur atoms) and aza bridges in these compounds contrast with the oxa-aza system of the target. Sulfur’s larger atomic radius and lower electronegativity may enhance π-stacking interactions but reduce metabolic stability compared to oxygen .
  • Substituent Effects : The hydroxy-phenyl group in IIj could enable hydrogen bonding with biological targets, akin to the hydroxyl groups in the target compound. However, the methoxy group in IIi may confer greater lipophilicity .

Triazatetracyclic Indole Derivative and Morphinan Alkaloid Analogue

Triazatetracyclic Compound :

  • Structure : Features a bromo-indole moiety and a triazatetracyclic system ([6.6.1.0²,⁶.0⁹,¹³]). The indole group may interact with tryptophan-binding pockets in enzymes, while the bromo substituent could enhance halogen bonding.
  • Comparison : The target compound lacks the indole system but shares bromo and hydroxyl substituents, suggesting divergent target preferences.

Morphinan Derivative :

  • Structure: A pentacyclic oxa-aza system ([9.6.1.0¹,¹³.0⁵,¹⁷.0⁷,¹⁸]) with hydroxyl groups.

Data Table: Comparative Analysis of Structural and Functional Features

Compound Name/ID Structural Features Substituents Ring System Bioactivity (If Known) References
Target Compound Tricyclo[8.4.0.0³,⁸], oxa-aza bridges Br, Cl, Me, -OH Tricyclic Not reported -
Compound B Tricyclo[8.4.0.0³,⁸], oxa-aza bridges 4-NO₂-Ph, -S-S-, -OH Tricyclic GTPase inhibition (40–100 μM)
9-(4-Methoxyphenyl)-IIi Tetracyclic, dithia-aza bridges 4-MeO-Ph, -S-S- Tetracyclic Not reported
Triazatetracyclic Indole Derivative Tetracyclic, triaza bridges Br, indole, -OH, imino Tetracyclic Not reported
Morphinan Derivative Pentacyclic, oxa-aza bridges -OH, Me Pentacyclic Alkaloid-related activity

Discussion and Implications

The target compound’s bromo and chloro substituents distinguish it from nitro- or methoxy-bearing analogues, likely enhancing its electrophilicity and stability in hydrophobic environments. Its tricyclic system balances conformational rigidity and synthetic accessibility compared to more complex tetra- or pentacyclic frameworks. Future studies should explore its activity against bacterial GTPases or other targets implicated in antimicrobial resistance, leveraging structural insights from these analogues.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.